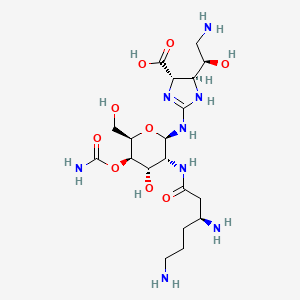

streptothricin F acid

説明

Structure

3D Structure

特性

分子式 |

C19H36N8O9 |

|---|---|

分子量 |

520.5 g/mol |

IUPAC名 |

(4S,5S)-5-[(1R)-2-amino-1-hydroxyethyl]-2-[[(2R,3R,4S,5R,6R)-5-carbamoyloxy-3-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4,5-dihydro-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C19H36N8O9/c20-3-1-2-7(22)4-10(30)24-13-14(31)15(36-18(23)34)9(6-28)35-16(13)27-19-25-11(8(29)5-21)12(26-19)17(32)33/h7-9,11-16,28-29,31H,1-6,20-22H2,(H2,23,34)(H,24,30)(H,32,33)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,16+/m0/s1 |

InChIキー |

AJUBASUIRHJEOK-AQLSXGMYSA-N |

異性体SMILES |

C(C[C@@H](CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@@H]([C@H](N2)[C@@H](CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |

正規SMILES |

C(CC(CC(=O)NC1C(C(C(OC1NC2=NC(C(N2)C(CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies for Streptothricin F Acid

Identification of Producing Microorganisms, Primarily Streptomyces Species

The primary producers of streptothricin (B1209867) antibiotics, including streptothricin F, are filamentous bacteria belonging to the genus Streptomyces. wikipedia.orgfrontiersin.org These Gram-positive bacteria are renowned for their ability to synthesize a wide array of secondary metabolites, a significant portion of which are medically valuable antibiotics. wikipedia.org

The first isolation of a streptothricin-class antibiotic was from Streptomyces lavendulae in 1942. nih.govwikipedia.orgrsc.org Since then, this species has been a consistent and well-documented source of streptothricins. wikipedia.orgnih.gov Research has shown that different strains of S. lavendulae can produce a mixture of streptothricin homologs, often referred to as nourseothricin, with streptothricin F being a principal component. nih.govrsc.org

Beyond S. lavendulae, other Streptomyces species have been identified as producers of streptothricin F and its related compounds. These include:

Streptomyces rochei F20 : This strain has been characterized as a producer of a mixture of streptothricins. nih.gov

Streptomyces qinlingensis : Researchers have isolated streptothricin F acid from the fermentation broth of this species. researchgate.net

Streptomyces cyaneus : Fermentation broths from a strain of this species have been used for the purification of a streptothricin mixture. researchgate.net

Streptomyces parvus 33 : This strain was found to produce streptothricin-class antibiotics. brieflands.com

Streptomyces sp. JCK-6131 : This strain has been shown to produce streptothricin compounds, including streptothricin E acid and streptothricin D. frontiersin.org

The production of streptothricin is not limited to a single species, indicating a widespread distribution of the biosynthetic gene clusters for these compounds within the Streptomyces genus.

Table 1: Selected Streptomyces Species Producing Streptothricin F and Related Compounds

| Species | Compound(s) Produced | Reference(s) |

| Streptomyces lavendulae | Streptothricin F, Nourseothricin (mixture) | wikipedia.orgnih.govwikipedia.orgrsc.org |

| Streptomyces rochei F20 | Streptothricin mixture | nih.gov |

| Streptomyces qinlingensis | Streptothricin F acid | researchgate.net |

| Streptomyces cyaneus | Streptothricin mixture | researchgate.net |

| Streptomyces parvus 33 | Streptothricin-class antibiotics | brieflands.com |

| Streptomyces sp. JCK-6131 | Streptothricin E acid, Streptothricin D | frontiersin.org |

Isolation from Fermentation Broths and Complex Mixtures

The initial step in obtaining streptothricin F acid involves the fermentation of a producing microorganism in a suitable culture medium. Following fermentation, the antibiotic is present in a complex mixture containing residual media components, microbial cells, and other secondary metabolites. nih.govrsc.org

The isolation process typically begins with the separation of the microbial biomass from the fermentation broth, usually by centrifugation or filtration. The streptothricins, being water-soluble, remain in the aqueous supernatant. nih.govwikipedia.org

Several methods have been employed to extract and concentrate streptothricins from the clarified broth:

Adsorption Chromatography : Early methods utilized carbon adsorption to capture the antibiotic from the broth, followed by elution with an organic solvent mixture like aqueous acetone. researchgate.net

Ion-Exchange Chromatography : This is a key technique for isolating the basic streptothricin compounds. Cation exchange resins are commonly used to bind the positively charged antibiotics, which are then eluted with an acidic solution. researchgate.netnih.gov For the isolation of streptothricin acids, anion exchange resins like IRA-45 have been used. researchgate.netresearchgate.net

Solvent Extraction : Organic solvents can be used to extract some related antibiotics, such as mimosamycin (B1211893) and chlorocarcins, which may be co-produced with streptothricin by S. lavendulae. nih.gov

It is important to note that these initial isolation steps often yield a mixture of streptothricin homologs, commonly known as nourseothricin. nih.govwikipedia.orgmedchemexpress.com This mixture primarily contains streptothricins D, E, and F. wikipedia.orgmedchemexpress.com

Advanced Purification Techniques for Homogeneous Streptothricin F Acid

To obtain pure streptothricin F acid, further purification of the crude extract or the nourseothricin mixture is necessary. The structural similarity among the streptothricin homologs presents a significant purification challenge. nih.gov

Advanced chromatographic techniques are essential for achieving high purity:

Size-Exclusion Chromatography (Gel Filtration) : This method separates molecules based on their size. Sephadex gels, such as Sephadex G-10 and LH-20, have been successfully used to separate different streptothricin components. nih.govresearchgate.net For instance, loading a commercially available nourseothricin sulfate (B86663) sample onto a Sephadex LH-20 column can yield pure streptothricin F. nih.govrsc.org

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This high-resolution technique is effective for separating structurally similar compounds. It has been used in the isolation of streptothricin acids from the fermentation broth of Streptomyces qinlingensis. researchgate.net

Simulated Moving Bed (SMB) Chromatography : This is a continuous purification technique that has been applied for the large-scale purification of streptothricin F from fermentation broths. A study using SMB technology reported achieving a purity of 97.47% with a recovery rate of 91.16%. rsc.org

CM Sephadex Column Chromatography : A method utilizing CM Sephadex eluted with acetic acid, followed by a gradient elution with acetic acid containing hydrochloric acid, has been described for the gram-scale isolation of streptothricin F and E. nih.gov

The final purified streptothricin F is often converted to a salt form, such as the sulfate or acetate (B1210297) salt, for better stability and handling. nih.govrsc.org

Table 2: Advanced Purification Techniques for Streptothricin F Acid

| Technique | Stationary Phase/Resin | Eluent/Mobile Phase | Purity/Outcome | Reference(s) |

| Size-Exclusion Chromatography | Sephadex LH-20 | Not specified | Pure streptothricin F and D | nih.govrsc.org |

| Size-Exclusion Chromatography | Sephadex G-10 | Not specified | Purified streptothricin mixture | researchgate.net |

| Preparative RP-HPLC | Not specified | Not specified | Isolated streptothricin F acid | researchgate.net |

| Simulated Moving Bed (SMB) | Not specified | Not specified | 97.47% purity | rsc.org |

| CM Sephadex Column Chromatography | CM Sephadex | 10% Acetic Acid, followed by gradient with HCl | Gram quantities of pure streptothricins F and E | nih.gov |

Chemical Structure and Stereochemistry of Streptothricin F Acid

Elucidation of Core Structural Components: Carbamoylated Gulosamine, Streptolidine (B1256088) Lactam, and β-Lysine Moiety

The fundamental backbone of streptothricin (B1209867) F acid is comprised of three distinct moieties: a carbamoylated gulosamine sugar core, a streptolidine lactam, and a single β-lysine residue. rsc.orgresearchgate.net In streptothricin F, these components are intricately linked, with the streptolidine lactam and the β-lysine homopolymer attached to the C7 and C8 amines of the gulosamine core, respectively. rsc.org Streptothricin F acid results from the hydrolysis of the lactam ring within the streptolidine unit. jst.go.jp

The carbamoylated D-gulosamine moiety is a rare sugar derivative that plays a crucial role in the molecule's interaction with its biological targets. mcmaster.canih.gov The β-lysine component is another defining feature, and the number of these residues distinguishes the various members of the streptothricin family. researchgate.netnih.gov Streptothricin F, for instance, contains a single β-lysine unit. researchgate.net

Table 1: Core Structural Components of Streptothricin F Acid

| Component | Description | Key Linkages |

|---|---|---|

| Carbamoylated Gulosamine | A rare aminosugar that forms the central scaffold of the molecule. rsc.orgnih.gov | Attached to the streptolidine moiety and the β-lysine chain. rsc.org |

| Streptolidine | An unusual guanidine-containing amino acid. rsc.orgnih.gov In streptothricin F acid, the lactam ring of this moiety is hydrolyzed. jst.go.jp | Linked to the gulosamine core. rsc.org |

| β-Lysine | A non-proteinogenic amino acid. Streptothricin F contains one β-lysine residue. researchgate.netnih.gov | Attached to the gulosamine core via an amide bond. researchgate.net |

Structural Peculiarities, Including the Unusual Guanidine-Containing Streptolidine and β-Amino Acids

Streptothricin F acid and its congeners are distinguished by several unusual structural features. The streptolidine moiety is a unique guanidine-containing amino acid that, upon hydrolysis of the parent streptothricin, has been isolated and characterized. rsc.orgnih.gov This component is considered unique to this class of natural products. rsc.org

Furthermore, the presence of β-amino acids, such as β-lysine, is a notable rarity in natural product chemistry. rsc.orgnih.gov The β-lysine chain is linked end-to-end through amide bonds to the ε-amino groups in streptothricins with multiple lysine (B10760008) residues. researchgate.net The incorporation of these non-standard amino acids presents a significant synthetic challenge and offers unique opportunities for medicinal chemistry exploration. rsc.orgnih.gov

Stereochemical Assignments and Conformational Analysis

The precise three-dimensional arrangement of atoms in streptothricin F acid is critical to its function. In the parent compound, streptothricin F, the hydrogens on C-2 and C-3 of the streptolidine β-lactam ring are in a trans (2S, 3S) configuration. nih.gov The total synthesis of streptothricin F has been instrumental in confirming its stereochemistry. semanticscholar.org

Cryo-electron microscopy studies of streptothricin F bound to the ribosome have provided insights into its conformational state when interacting with its target. nih.gov These studies reveal extensive hydrogen bonding between the streptolidine moiety and the 16S rRNA, as well as interactions involving the carbamoylated gulosamine. nih.govplos.org The β-lysine's amino terminus appears to be surface-exposed, allowing for the potential addition of more β-lysine units in other streptothricin variants. nih.gov

Table 2: Key Stereochemical and Conformational Features

| Feature | Description | Method of Determination |

|---|---|---|

| Streptolidine Stereochemistry | The hydrogens on C-2 and C-3 of the β-lactam ring are in a trans (2S, 3S) configuration in the parent streptothricin F. nih.gov | Total synthesis, X-ray crystallography of derivatives. nih.govsemanticscholar.org |

| Gulosamine Conformation | Adopts a 4C1 ring conformation. youtube.com | Coupling constant analysis from NMR spectroscopy. youtube.com |

| Bound Conformation | Cryo-EM studies show specific hydrogen bonding patterns with the 16S rRNA of the ribosome. nih.govplos.org | Cryo-electron microscopy. nih.gov |

Total Synthesis Methodologies for Streptothricin F Acid and Its Analogues

Historical Perspectives on Streptothricin (B1209867) F Total Synthesis

The first total synthesis of streptothricin F was a significant achievement reported by Shiba and coworkers in 1981-1982. youtube.commanetschlab.com This pioneering work provided the definitive confirmation of the complex structure of streptothricin F, which consists of a streptolidine (B1256088) lactam, a carbamoylated gulosamine sugar, and a β-lysine moiety. youtube.comrsc.org

Convergent and Diversity-Enabling Synthetic Strategies

Nearly four decades after the first total synthesis, a new, highly convergent and diversity-enabling strategy was developed, marking a substantial advancement in the field. rsc.orgnih.gov This modern approach, reported in 2022, overcomes many of the limitations of the historical route. youtube.comrsc.org It was designed specifically to facilitate the rapid generation of analogues for medicinal chemistry exploration by allowing for late-stage modifications of the core components of the molecule. rsc.orgwhiterose.ac.uk

Table 1: Comparison of Total Synthesis Methodologies for Streptothricin F

| Feature | Shiba Synthesis (1982) youtube.comrsc.org | Manetsch Synthesis (2022) rsc.orgnih.gov |

|---|---|---|

| Strategy | Largely linear | Convergent, diversity-enabling |

| Total Steps | >46 | 35 |

| Longest Linear Sequence | 25 steps | 19 steps |

| Overall Yield | <0.28% | 0.40% |

| Adaptability for Analogs | Limited | High |

Fragment Coupling Approaches and Strategic Disconnections

The modern synthesis of streptothricin F is founded on a retrosynthetic analysis that disconnects the molecule into three primary, structurally distinct fragments. youtube.comnih.gov This approach allows for each component to be synthesized independently before being coupled together in the final stages of the sequence. The key disconnections are made at the C7 and C8 amine positions of the central gulosamine sugar core. nih.gov

The three key fragments are:

The Streptolidine Moiety: Prepared as a protected streptolidine isothiocyanate. youtube.com

The β-Lysine Unit: A suitably protected β-lysine homopolymer. youtube.com

The Gulosamine Core: A functionalized gulosamine sugar derivative. youtube.com

The forward synthesis involves the stepwise coupling of these fragments. First, the protected β-lysine fragment is coupled to the gulosamine core. This is followed by the attachment of the streptolidine isothiocyanate fragment to form a key thiourea (B124793) intermediate. rsc.orgnih.gov The final guanidine (B92328) ring of the streptolidine moiety is then formed via a Lewis acid-catalyzed closure of the thiourea, followed by a global, stepwise deprotection to yield streptothricin F. youtube.comnih.gov

Key Stereoselective Transformations and Diastereoselective Reactions

Achieving the correct stereochemistry is a critical challenge in the synthesis of streptothricin F. The modern convergent synthesis employs several key stereoselective and diastereoselective reactions to control the molecule's complex three-dimensional architecture. rsc.orgnih.govrsc.org

Diastereoselective Reduction: In the construction of the streptolidine fragment, a diastereoselective reduction of a nitroketone intermediate is carried out under Felkin-Ahn controlled conditions. This reaction selectively produces the desired (3S,4R) nitroalcohol with a diastereomeric ratio greater than 9:1. nih.gov

Diastereoselective Azidation: The synthesis of the streptolidine isothiocyanate involves a highly selective azidation step. The enolate of a protected lactam is treated with trisyl azide, which results in the formation of the α-azidolactam as a single diastereomer. This high degree of selectivity is attributed to the steric bulk of the reagents and the congested top face of the enolate, which directs the approach of the azide. youtube.comnih.gov

Burgess Reagent-Mediated 1,2-anti-Diamine Installation: A crucial step in the synthesis of the gulosamine core is the stereoselective installation of an amine at the anomeric position. This is achieved using the Burgess reagent, which facilitates a reaction sequence on a gulal sugar precursor to form a β-sulfamidate. This process effectively installs the required 1,2-anti-diamine functionality with the correct stereochemistry. youtube.comrsc.orgnih.gov

Protective Group Strategies in Complex Molecule Synthesis

The synthesis of a complex molecule like streptothricin F, with its multiple reactive functional groups (amines, hydroxyls, carboxylic acid), necessitates a sophisticated and robust protecting group strategy. rsc.orgnih.gov The choice of protecting groups must be orthogonal, meaning each type of group can be removed under specific conditions without affecting the others. This allows for the selective unmasking of functional groups at precise stages of the synthesis, particularly during the critical fragment coupling steps. youtube.com

The convergent synthesis employs a variety of protecting groups to manage the reactivity of the different fragments. youtube.comnih.gov

Table 2: Key Protecting Groups in the Convergent Synthesis of Streptothricin F

| Protecting Group | Abbreviation | Functional Group Protected | Key Features and Removal Conditions |

|---|---|---|---|

| Benzyl Carbamate | Cbz | Amine | Stable to various conditions; removed by hydrogenolysis. youtube.comnih.gov |

| ***tert*-Butyl Carbamate** | Boc | Amine | Orthogonal to Cbz; removed under acidic conditions (e.g., formic acid). nih.gov |

| Allyloxycarbonyl | Alloc | Amine | Removed under mild, palladium-catalyzed conditions, ensuring orthogonality to other groups. rsc.org |

| ***tert*-Butyldimethylsilyl** | TBS | Hydroxyl | Silyl ether used for alcohol protection; removed with fluoride (B91410) sources like TBAF. youtube.comnih.gov |

The strategic use of these groups, such as swapping a Cbz group for a Boc group on the lactam intermediate, ensures that deprotection can be orchestrated to allow for the sequential coupling of the β-lysine and streptolidine fragments without unintended side reactions. youtube.com

Development of Synthetic Methodologies for Analog Generation and Medicinal Chemistry Exploits

A primary motivation for developing a new total synthesis of streptothricin F was to create a platform for medicinal chemistry exploration. manetschlab.comrsc.orgnih.gov The convergent design is exceptionally well-suited for this purpose, as it allows for the independent modification of each of the three core fragments—streptolidine, gulosamine, and β-lysine—before they are combined. rsc.orgagroipm.cn

This "diversity-enabling" approach facilitates the rapid, combinatorial-like generation of a library of streptothricin F analogues. rsc.orgnih.gov By systematically altering each component, researchers can conduct detailed SAR studies to:

Target Resistance Mechanisms: The β-amino group of the β-lysine tail is a known site for enzymatic acetylation, a primary mechanism of bacterial resistance. The synthesis allows for modifications at this site to create analogues that may evade this resistance. nih.govrsc.org

Modulate Toxicity: The toxicity of streptothricins is directly related to the length of the β-lysine chain. nih.gov The synthetic route enables precise control over this chain and allows for the introduction of other modifications to the gulosamine or streptolidine cores to potentially reduce host toxicity while maintaining or enhancing antibacterial potency. youtube.comrsc.org

Optimize Potency: By exploring a wide range of structural variations, the synthesis provides a powerful tool to develop new compounds with improved activity against multidrug-resistant Gram-negative pathogens. manetschlab.comnih.gov

Biosynthesis Pathways of Streptothricin F Acid

Characterization of Streptothricin (B1209867) Biosynthetic Gene Clusters

The genetic blueprint for streptothricin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). These clusters have been identified and characterized in various Streptomyces species, including Streptomyces lavendulae and Streptomyces rochei. nih.govd-nb.infonih.gov Genome mining and sequencing of Streptomyces sp. strain fd1-xmd, for instance, revealed a 7.93 Mbp genome containing a streptothricin BGC. pacb.com Heterologous expression of this gene cluster in Streptomyces coelicolor M1146 confirmed its role in streptothricin production. pacb.com

The streptothricin BGC contains a collection of genes encoding the enzymes necessary for the synthesis and assembly of the molecule's distinct components. d-nb.infonih.gov These include genes for the synthesis of the streptolidine (B1256088) core, the D-gulosamine sugar, and the β-lysine side chain, as well as regulatory and resistance genes. d-nb.infonih.govnih.gov For example, a 5.2-kb DNA fragment from Streptomyces rochei F20 was found to contain five open reading frames (ORFs), with the products of ORF1, ORF2, and ORF3 showing similarities to enzymes involved in peptide synthesis, macrolide resistance, and hydrolysis, respectively. nih.govnih.gov The product of ORF5 was identified as a streptothricin acetyltransferase, a resistance enzyme. nih.govnih.gov

Inactivation of specific genes within the cluster, such as those encoding peptide synthetases (ORF1 and ORF2), has been shown to abolish antibiotic production, confirming their direct involvement in the biosynthetic pathway. nih.govnih.gov Bioinformatics analysis of the BGC from Streptomyces sp. TP-A0356 has led to the proposal of functions for various open reading frames (ORFs) within the cluster.

| Gene | Proposed Function |

| stnO | Aminomutase (supplying β-lysines) |

| stnG | Glycosyltransferase |

| stnH | Carbamoyltransferase |

| stnQ | Carbamoyltransferase |

| stnI | Deacetylase |

Elucidation of the Streptolidine Biosynthetic Pathway

The biosynthesis of the unusual bicyclic amino acid, streptolidine, has been a significant area of investigation. nih.govrsc.org This intricate process begins with a common amino acid precursor and involves a series of enzymatic transformations.

Isotope labeling studies have definitively established that L-arginine serves as the primary precursor for the streptolidine moiety. d-nb.infoplos.orgwikipedia.org The entire carbon and nitrogen backbone of streptolidine is derived from this proteinogenic amino acid. d-nb.info This was demonstrated through feeding experiments with labeled L-arginine and subsequent analysis of the incorporated isotopes in the final streptothricin F molecule. d-nb.info

The conversion of L-arginine to streptolidine proceeds through several key intermediates. While an α,β-dehydroarginine intermediate has been proposed, direct evidence for its free existence is limited, suggesting it may be a transient, enzyme-bound species. acs.orgnih.gov

A more established intermediate is capreomycidine. nih.govacs.org However, feeding experiments with labeled capreomycidine did not result in its incorporation into streptothricin F, suggesting it might be an enzyme-bound intermediate that cannot be taken up by the cell or is not a direct free precursor. acs.org Further research has identified (3R,4R)-dihydroxy-L-arginine and (4R)-hydroxy-capreomycidine as key intermediates in the pathway. nih.gov

The conversion of L-arginine to streptolidine is catalyzed by a series of specialized enzymes encoded within the streptothricin BGC. nih.govproteopedia.org Two critical enzymes in this pathway are a dihydroxylase and a cyclase. nih.govproteopedia.org

OrfP (Dihydroxylase): This Fe(II)-dependent dihydroxylase catalyzes the double hydroxylation of L-arginine. nih.govproteopedia.orgfrontiersin.org The reaction proceeds via a (3S)-hydroxy-L-arginine intermediate to form (3R,4R)-dihydroxy-L-arginine. nih.govproteopedia.org Computational studies have provided insights into the catalytic mechanism of this and related nonheme iron enzymes. frontiersin.org

OrfR (Cyclase): Following dihydroxylation, the PLP-dependent cyclase, OrfR, catalyzes an unusual elimination and addition reaction. nih.gov This enzyme facilitates the cyclization of (3R,4R)-dihydroxy-L-arginine to form the six-membered ring structure of (4R)-hydroxy-capreomycidine. nih.gov The structure and function of these enzymes have been elucidated through a combination of genetic, biochemical, and crystallographic approaches. nih.govproteopedia.org

Identification and Characterization of Enzymatic Intermediates (e.g., Dehydroarginine, Capreomycidine)

Formation of the β-Lysine Moiety in Streptothricin F Acid

The β-lysine component of streptothricin F is another of its defining features. nih.gov Isotope labeling experiments have shown that β-lysine is derived from α-lysine through an intramolecular rearrangement. acs.org Specifically, the α-nitrogen of lysine (B10760008) migrates to the C-3 position with inversion of configuration. acs.org This transformation is catalyzed by a lysine 2,3-aminomutase. acs.org The high incorporation of labeled β-lysine in feeding studies suggests it is a direct intermediate in the biosynthesis. acs.org The β-lysine chain is then assembled by enzymes with homology to non-ribosomal peptide synthetases (NRPS). d-nb.infonih.gov

Proposed Convergent Assembly Mechanisms of the Streptothricin F Acid Scaffold

The final assembly of the streptothricin F molecule is believed to occur through a convergent pathway. nih.govd-nb.infonih.gov This means that the three major components—the streptolidine lactam, the carbamoylated D-gulosamine, and the β-lysine chain—are synthesized independently and then joined together in the final stages of biosynthesis. nih.govd-nb.inforsc.org

Evidence for a convergent pathway comes from the successful incorporation of an exogenously supplied, pre-formed streptolidine moiety into streptothricin F. acs.org The proposed assembly involves the glycosylation of the streptolidine lactam with an N-acetyl-D-galactosamine, which is then further modified to form the carbamoylated D-gulosamine moiety. d-nb.infodntb.gov.ua The β-lysine chain is then attached to the sugar moiety. This modular assembly allows for the diversity observed within the streptothricin family of antibiotics, where the length of the β-lysine chain can vary. nih.govnih.gov

Molecular Mechanisms of Biological Action of Streptothricin F Acid

Interaction with Prokaryotic Ribosomal Apparatus

Streptothricin (B1209867) F acid's antibacterial activity stems from its direct interaction with the bacterial protein synthesis machinery. It specifically targets the 70S ribosome, the site of protein production in prokaryotic cells. nih.govresearchgate.net This interaction is the foundational step for its subsequent disruptive effects on translation. nih.gov

The primary molecular target of streptothricin F acid is the 30S subunit of the prokaryotic ribosome. researchgate.netmedchemexpress.com Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into this binding. The streptolidine (B1256088) part of the streptothricin F molecule binds extensively within helix 34 of the 16S rRNA. researchgate.netnih.govcroftsmicrolab.org This binding involves hydrogen bonds with key nucleobases, such as C1054 and A1196 (using E. coli numbering), which explains the high-level resistance observed when these residues are mutated. researchgate.netnih.govcroftsmicrolab.org This unique binding site is distinct from that of many other aminoglycoside antibiotics, which often target helix 44. nih.govcroftsmicrolab.org

The binding of streptothricin F acid to the 30S subunit physically obstructs critical ribosomal functions. It has been shown to impair the EF-G-dependent translocation step of protein synthesis, which is the movement of the ribosome along the mRNA. nih.govrsc.org Furthermore, structural analyses reveal that streptothricin F acid impinges upon the A-decoding site, the location where the ribosome reads the mRNA codon and selects the corresponding aminoacyl-tRNA. researchgate.netnih.govkirbylab.org By probing and interfering with the A-site, the antibiotic disrupts the accurate translation of the genetic code. researchgate.netresearchgate.netresearchgate.net This interference is a key contributor to its bactericidal effect. kirbylab.org

Binding to the 30S Subunit of the 70S Ribosome

Induction of Miscoding During Protein Synthesis

A significant consequence of streptothricin F acid's interaction with the ribosome is the induction of translational miscoding. rsc.orgnih.govnih.gov By altering the conformation of the A-decoding site, the antibiotic reduces the fidelity of protein synthesis, causing the ribosome to incorporate incorrect amino acids into the elongating peptide chain. rsc.orgkirbylab.orgjst.go.jp This leads to the production of aberrant, non-functional proteins, which accumulate within the bacterial cell, ultimately leading to cell death. rsc.orgkirbylab.org The extent of this misreading effect increases as the concentration of the drug rises. jst.go.jp While this miscoding activity is similar to that of aminoglycosides, the underlying binding mechanism is distinct. nih.govfiercebiotech.com

Specificity of Action: Absence of Nucleic Acid Synthesis Inhibition

The mechanism of streptothricin F acid is highly specific to the inhibition of protein synthesis. nih.govjst.go.jp Experimental studies have confirmed that it does not affect the synthesis of macromolecules like DNA and RNA. rsc.orgnih.govsemanticscholar.org This specificity demonstrates that the ribosome is its primary target and that it does not act as a general metabolic inhibitor. nih.govencyclopedia.pub Furthermore, studies using in vitro translation systems from rat liver extracts showed no inhibition, highlighting the antibiotic's selectivity for prokaryotic ribosomes over eukaryotic ones. researchgate.netnih.govjst.go.jp

Summary of Streptothricin F Acid's Ribosomal Interactions

| Mechanism | Specific Target/Process | Consequence | Supporting Evidence |

| Binding | 30S ribosomal subunit (16S rRNA, helix 34) researchgate.netnih.govcroftsmicrolab.org | Establishes foundation for inhibitory action. nih.gov | Cryo-EM structural data, resistance mutation studies. researchgate.netnih.govcroftsmicrolab.org |

| Interference | Ribosomal translocation & A-decoding site. nih.govresearchgate.netrsc.org | Halts peptide chain elongation, prevents accurate codon reading. nih.govkirbylab.org | In vitro translation assays, structural analysis. nih.govnih.gov |

| Miscoding | Translational fidelity at the A-site. rsc.orgkirbylab.org | Production of non-functional or toxic proteins. rsc.orgkirbylab.org | Cell-free polypeptide synthesis assays. jst.go.jp |

| Specificity | Protein synthesis vs. Nucleic acid synthesis. rsc.orgnih.gov | Selective inhibition of bacterial growth without affecting DNA/RNA pathways. rsc.orgnih.govsemanticscholar.org | Macromolecular synthesis assays in intact cells. nih.govjst.go.jp |

Structure Activity Relationship Sar Studies and Analog Development for Streptothricin F Acid

Influence of β-Lysine Homopolymer Chain Length on Biological Activity

The length of the β-lysine homopolymer chain is a critical determinant of both the antimicrobial activity and the toxicity of streptothricins. nih.govresearchgate.net Generally, a longer β-lysine chain correlates with increased antimicrobial potency. nih.gov For instance, streptothricin (B1209867) D, which contains three β-lysine residues, exhibits approximately four-fold greater activity against Klebsiella pneumoniae than streptothricin F, which has only one. nih.gov The natural product mixture, nourseothricin, which is predominantly composed of streptothricin F (65.5%) and streptothricin D (29.6%), also shows enhanced activity compared to pure streptothricin F, likely due to the presence of the more potent, longer-chain streptothricins. nih.gov

Conversely, toxicity also increases with the length of the β-lysine chain. nih.govresearchgate.net This inverse relationship between chain length and safety is a significant factor in the consideration of streptothricins for therapeutic use. nih.govresearchgate.net

Table 1: Influence of β-Lysine Chain Length on Activity and Toxicity

| Streptothricin | Number of β-Lysine Residues (n) | Antimicrobial Activity (MIC against K. pneumoniae) | Murine LD₅₀ (mg/kg) |

|---|---|---|---|

| Streptothricin F | 1 | 1 µM nih.gov | 300 nih.gov |

| Streptothricin E | 2 | Not specified | 26 nih.gov |

| Streptothricin D | 3 | ~0.25 µM nih.govnih.gov | ~10 nih.gov |

| Streptothricin C | 4 | Not specified | ~10 nih.gov |

| Nourseothricin | Mixture (mainly n=1 and n=3) | 0.15 µg/mL nih.gov | Not specified |

Rational Chemical Modification Strategies for Functionalization of Structural Moieties

The modular structure of streptothricin F acid allows for targeted chemical modifications of its three main components: the β-lysine moiety, the streptolidine (B1256088) lactam, and the carbamoylated gulosamine core. nih.govrsc.orgrsc.orgsemanticscholar.org The goal of these modifications is to enhance antimicrobial activity, reduce toxicity, and overcome resistance mechanisms. rsc.orgsemanticscholar.org

The β-amino group of the β-lysine residue is a primary site for modification. nih.govrsc.org It is also the site of acetylation by streptothricin acetyltransferases, a major mechanism of bacterial resistance. nih.govrsc.orgnih.govplos.org

Acylation: Introduction of various amino acids to the ε-amino group of the β-lysine in racemomycin-A (a streptothricin-group antibiotic) resulted in derivatives with reduced antibacterial activity. jst.go.jp While the acute toxicity of derivatives with neutral and acidic amino acids was lower, prolonged toxicity remained. jst.go.jp

Substitution with α-amino acids: Replacing the β-lysine with α-amino acids like methyl-glycine or methyl-imino glycine (B1666218) has been shown to be tolerated and may even lead to superior activity. nih.gov Modeling suggests that the α-amino group of these substitutes can form new contacts with the ribosome, potentially compensating for the loss of the β-amino group interaction. nih.gov

The streptolidine lactam is crucial for the biological activity of streptothricin F acid. nih.govrsc.orgresearchgate.net Its guanidine-containing structure is unique to this class of natural products. nih.govrsc.org

Stereochemistry: The natural configuration of the streptolidine lactam in streptothricin F is trans (2S, 3S). nih.gov An analog of streptothricin D with a cis-fused lactam (2R, 3S) showed a significant 32-fold increase in the minimum inhibitory concentration (MIC) against Bacillus subtilis, indicating that the trans configuration is important for potent activity. nih.gov

Hydrolysis: Enzymatic hydrolysis of the amide bond within the streptolidine lactam by enzymes like streptothricin hydrolase (SttH) leads to the formation of inactive streptothricin acids. ebi.ac.ukcroftsmicrolab.org This hydrolysis represents a less common but significant resistance mechanism. nih.govrsc.org

Carbamoyl (B1232498) Group Position: In streptothricin F, the carbamoyl group is located at the C-6 position of the gulosamine moiety. sinica.edu.tw In other streptothricins, it is possible for this group to be at the C-3 or C-4 positions. sinica.edu.tw While specific studies on the impact of moving this group in streptothricin F are limited, its interaction with the ribosome suggests its position is important for activity. nih.govplos.org

Analogues involving the Streptolidine Lactam

Design Principles for Streptothricin F Acid Analogues to Overcome Resistance Mechanisms

A primary goal of analog development is to create compounds that can evade the two main bacterial resistance mechanisms: enzymatic acetylation of the β-lysine moiety and, to a lesser extent, hydrolysis of the streptolidine lactam. nih.govrsc.org

Evading Acetylation: A key strategy is to modify the β-lysine residue in a way that prevents recognition and acetylation by streptothricin acetyltransferases. nih.govrsc.orgnih.gov Modeling studies indicate that acetylation of the β-amino group of the first β-lysine cannot be accommodated in the binding pocket of the ribosome without causing a steric clash. nih.gov Therefore, analogs that replace or modify this group are of high interest. The substitution of β-lysine with certain α-amino acids is a promising approach, as it is hypothesized that existing acetyltransferases may not be active against these modified structures. nih.gov

Preventing Hydrolysis: To counter resistance via hydrolysis of the streptolidine lactam, analogs could be designed with modifications to this ring system that make it a poor substrate for hydrolytic enzymes like SttH, while still maintaining the necessary interactions with the ribosomal target. ebi.ac.uk A convergent total synthesis approach allows for the independent modification of the streptolidine lactam, facilitating the rapid generation of such analogs. nih.govrsc.orgsemanticscholar.org

Cryo-electron microscopy studies have revealed the detailed interactions of streptothricin F with the bacterial ribosome, providing a structural basis for rational drug design. researchgate.netnih.govplos.org The streptolidine moiety acts as a guanine (B1146940) mimetic, forming hydrogen bonds with the 16S rRNA, while the carbamoylated gulosamine and the β-lysine also make crucial contacts. researchgate.netnih.govplos.org This detailed structural information allows for the design of new analogs with modified moieties that retain these key interactions while being resistant to enzymatic inactivation.

Mechanisms of Microbial Resistance to Streptothricin F Acid

Enzymatic Inactivation Pathways

The most prevalent method by which bacteria resist streptothricin (B1209867) F acid is through enzymatic inactivation, a process that chemically modifies the antibiotic to render it harmless. researchgate.net Two main pathways have been identified: acylation and hydrolysis. researchgate.netnih.gov

The principal and most extensively studied mechanism of resistance to streptothricins is the enzymatic acetylation of the β-amino group of the β-lysine moiety. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as streptothricin acetyltransferases (SATs). nih.govresearchgate.net These enzymes, which include variants like SatA and STAT, transfer an acetyl group from a donor molecule, acetyl-CoA, to the β-amino group of the streptothricin's β-lysine residue. nih.govresearchgate.net This monoacetylation effectively neutralizes the antibiotic's activity. nih.gov The addition of the acetyl group prevents the antibiotic from binding to its ribosomal target. nih.govresearchgate.net

Streptothricin acetyltransferases have been identified in a variety of bacteria, including the streptothricin-producing organism Streptomyces lavendulae as a self-protection mechanism, as well as in other environmental and clinical isolates. nih.govnih.gov For instance, the SatA enzyme in Bacillus subtilis and Bacillus anthracis has been shown to detoxify streptothricin through this acetylation process. researchgate.netnih.gov The reaction follows Michaelis-Menten kinetics, with studies reporting physiologically relevant KM values for both streptothricin and acetyl-CoA, indicating an efficient catalytic process. nih.gov

Table 1: Examples of Characterized Streptothricin Acetyltransferases (SATs)

| Enzyme/Gene | Organism | Key Findings | References |

| STAT | Streptomyces lavendulae | First identified SAT; monoacetylates the β-amino group of β-lysine. | nih.gov |

| SatA | Bacillus subtilis, Bacillus anthracis | GCN5-related N-acetyltransferase (GNAT) that inactivates streptothricin. | researchgate.netnih.govasm.org |

| NAT | Streptomyces noursei | Inactivates nourseothricin (a mixture including streptothricin F) via acetylation. | nih.govwikipedia.org |

| Sat-type enzyme | Escherichia coli | Confers resistance through acetylation of the β-amino group. | nih.govnih.gov |

| Sat4 | Campylobacter coli | Encoded by the sat4 gene, confers resistance to streptothricin. | researchgate.net |

A secondary, less common pathway for streptothricin inactivation involves the enzymatic hydrolysis of the streptolidine (B1256088) lactam ring. nih.govrsc.org This reaction is carried out by streptothricin hydrolase (SttH), an enzyme belonging to the isochorismatase-like hydrolase (ILH) superfamily. ebi.ac.uktandfonline.com SttH catalyzes the opening of the amide bond within the streptolidine lactam, converting the antibiotic into its inactive streptothricin acid form. nih.govtandfonline.com

This resistance mechanism was identified in Streptomyces albulus, a known non-producer of streptothricin. ebi.ac.uktandfonline.com Interestingly, some research suggests that streptothricin hydrolysis might be a side activity of the SttH enzyme. nih.govebi.ac.uk The genomic context of sttH genes often includes genes related to molybdopterin metabolism, hinting that the primary biological role of SttH may not be antibiotic resistance. nih.govebi.ac.uk Hydrolysis of streptothricin F by SttH leads to its detoxification in both prokaryotic and eukaryotic cells. ebi.ac.uk

Role of Streptothricin Acetyltransferases in β-Amine Acylation

Ribosomal Alterations and Target Site Modifications Conferring Resistance

Beyond enzymatic inactivation, bacteria can develop resistance to streptothricin F acid by altering the drug's target, the ribosome. nih.gov Streptothricin F binds to the 30S ribosomal subunit, inhibiting protein synthesis. nih.gov Resistance can arise from specific point mutations in the 16S ribosomal RNA (rRNA), which forms the core of the 30S subunit. nih.gov

Research using Escherichia coli has identified that mutations at nucleotides C1054 and A1196 (E. coli numbering) within helix 34 of the 16S rRNA confer high-level resistance to streptothricin F. nih.govnih.gov This is distinct from the resistance mechanisms seen for many aminoglycoside antibiotics, which typically involve mutations in helix 44 of the 16S rRNA. nih.gov The location of these mutations highlights the unique binding site of streptothricin on the ribosome. nih.gov In response to antibiotic exposure, bacteria like E. coli can also produce modified ribosomes that lack certain chemical tags in the drug-binding regions, which may represent a novel real-time adaptation strategy to evade antibiotic action. technologynetworks.comnews-medical.net While rRNA methyltransferases are a known resistance mechanism for other ribosome-targeting antibiotics like kanamycin, a biochemically confirmed methyltransferase that confers streptothricin resistance has not yet been identified. nih.govresearchgate.net

Table 2: Ribosomal Mutations Conferring Resistance to Streptothricin F Acid

| Organism | Ribosomal Component | Mutation Site | Consequence | References |

| Escherichia coli | 16S rRNA (helix 34) | C1054 | Confers high-level resistance by disrupting antibiotic binding. | nih.govnih.gov |

| Escherichia coli | 16S rRNA (helix 34) | A1196 | Confers high-level resistance by disrupting antibiotic binding. | nih.govnih.gov |

Structural Insights into Resistance Mechanisms and Evasion Strategies

Cryo-electron microscopy (cryo-EM) studies have provided detailed structural views of how streptothricin F interacts with the ribosome and how resistance mechanisms function at a molecular level. nih.gov These studies reveal that the streptolidine moiety of streptothricin F acts as a guanine (B1146940) mimetic, forming extensive hydrogen bonds with the C1054 nucleobase in the 16S rRNA. nih.gov The carbamoylated gulosamine portion of the antibiotic interacts with A1196. nih.gov Mutations at either of these positions would disrupt these critical interactions, explaining the resulting high-level resistance. nih.gov

Structural modeling also clarifies the enzymatic resistance mechanism. nih.gov The acetylation of the β-amino group of the β-lysine residue by streptothricin acetyltransferases introduces a bulky acetyl group. researchgate.netnih.gov This modification cannot be accommodated within the streptothricin binding pocket on the ribosome without causing a steric clash with the phosphoribose backbone of nucleotides U1052 and C1054. nih.gov This physical hindrance prevents the acetylated antibiotic from binding to its target, thus rendering it ineffective. nih.gov Furthermore, structural analysis provides a rationale for why the ribosomal protection protein TetM, which confers resistance to tetracycline, does not affect streptothricin activity, suggesting a lack of steric interference between TetM and the streptothricin binding site. nih.gov

Analytical and Spectroscopic Characterization Techniques for Streptothricin F Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of streptothricin (B1209867) F acid. Both ¹H and ¹³C NMR are employed to piece together the molecule's complex framework, which consists of a streptolidine (B1256088) lactam, a gulosamine sugar, and a β-lysine moiety. nih.gov The purity and precise molar content of streptothricin F can be confirmed through elemental analysis, NMR, and LC-MS. nih.gov

Detailed analysis of ¹H NMR spectra allows for the assignment of protons to specific positions within the molecule. For instance, in the total synthesis of streptothricin F, ¹H NMR data was crucial for characterizing key intermediates. rsc.org Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. rsc.orgnih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of each nucleus, providing a detailed fingerprint of the molecule. nih.govrsc.org This data is invaluable for confirming the connectivity of atoms and the stereochemistry of the molecule. jst.go.jpacs.org

Researchers have successfully used ¹H NMR to determine that the enzymatic hydrolysis of the streptolidine lactam in streptothricin F results in streptothricin F acid, characterized by the formation of a new primary amine and a carboxylic acid. nih.govcroftsmicrolab.org

Below are tables representing typical NMR data for key fragments and the final streptothricin F molecule, synthesized from various research findings.

Table 1: Representative ¹H NMR Data for a Streptothricin F Intermediate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.75 | d | 7.9 | 1H |

| 4.32 – 4.28 | m | 1H | |

| 4.13 | d | 11.2 | 1H |

| 3.90 | dd | 13.8, 3.3 | 1H |

| 3.77 | t | 9.4 | 1H |

| 3.47 | dd | 13.9, 2.0 | 1H |

Source: The Royal Society of Chemistry, 2022. rsc.org

Table 2: Representative ¹³C NMR Data for a Streptothricin F Intermediate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.6 | C |

| 155.1 | C |

| 152.2 | C |

| 84.2 | CH |

| 80.5 | CH |

| 66.4 | CH |

| 62.4 | CH₂ |

| 54.0 | CH |

| 49.9 | CH |

Source: The Royal Society of Chemistry, 2022. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of streptothricin F acid. researchgate.netresearchgate.net Electrospray ionization (ESI) is a commonly used technique for generating ions of this polar molecule. rsc.orgd-nb.info

HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. For streptothricin F, the calculated monoisotopic mass is 502.24996 Da. nih.gov Experimental HRMS-ESI data for synthetic intermediates of streptothricin F have shown excellent agreement with calculated values, confirming their elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of streptothricin F acid. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. d-nb.inforesearchgate.net A common fragmentation involves the cleavage of the C7-N bond, leading to the loss of the streptolidine moiety. researchgate.net The fragmentation patterns can help to distinguish between different streptothricin analogs. researchgate.netresearchgate.net For instance, in one study, the identities of streptothricin F and streptothricin D were confirmed by their [M+H]⁺ ions at m/z 503.1 and 759.2, respectively, and their subsequent MS/MS fragmentation. d-nb.info

Table 3: High-Resolution Mass Spectrometry Data for Streptothricin F Intermediates

| Intermediate | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| Dicarbamate lactam 4 | [M + Na]⁺ | 508.2567 | 508.2565 |

| Intermediate S19 | [M + H]⁺ | 245.1685 | 245.1681 |

Source: The Royal Society of Chemistry, 2022. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores present in streptothricin F acid. Chromophores are parts of a molecule that absorb light in the UV-Vis region. While the streptothricin molecule itself does not have a strong chromophore in the visible region, it does exhibit UV absorbance at specific wavelengths, which can be utilized for detection and quantification.

In High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of streptothricin complexes, UV detection is commonly set at around 210 nm. nih.govresearchgate.netresearchgate.net This wavelength is effective for detecting the peptide bonds and other functionalities within the molecule. Some methods have also utilized a detection wavelength of 190 nm. d-nb.info The UV spectrum of streptothricin F is very similar to other streptothricin analogs, which is a characteristic feature used for their identification in complex mixtures. d-nb.info

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in streptothricin F acid. The FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Analysis of streptothricin F and its synthetic intermediates reveals characteristic absorption bands for functional groups such as:

O-H and N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Bands around 2850-2960 cm⁻¹.

C=O stretching (amides, carbamates, lactams): Strong absorptions in the range of 1650-1750 cm⁻¹. rsc.org

N-H bending: Bands around 1530-1650 cm⁻¹.

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region. rsc.org

The presence and position of these bands in the FTIR spectrum provide confirmatory evidence for the structural features of streptothricin F acid elucidated by other spectroscopic methods. rsc.orgresearchgate.netresearchgate.net

Table 4: Key FTIR Absorption Bands for a Streptothricin F Intermediate

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3320.66 | N-H stretching |

| 2933.70 | C-H stretching |

| 1697.00 | C=O stretching (amide) |

| 1527.98 | N-H bending |

Source: The Royal Society of Chemistry, 2022. rsc.org

Advanced Chromatographic Methods for Separation, Quantification, and Purity Profiling

Advanced chromatographic techniques are essential for the separation of streptothricin F acid from complex mixtures, its quantification, and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of streptothricin antibiotics. sinica.edu.twwiley-vch.desciengine.com Reversed-phase HPLC, often using a C18 or C8 column, is a common approach. nih.govresearchgate.netresearchgate.net To achieve good separation of the highly polar streptothricin compounds, ion-pairing agents such as trifluoroacetic acid and octane-1-sulfonic acid sodium salt are often added to the mobile phase. nih.govresearchgate.netresearchgate.net

In a typical HPLC separation of a streptothricin mixture, the retention time increases with the molecular weight of the analog. Therefore, streptothricin F is eluted before streptothricins E, D, and C. nih.govresearchgate.net This method allows for the quantification of individual streptothricins in a mixture, such as nourseothricin, where streptothricin F is often the major component. nih.govresearchgate.net For example, one analysis of a commercial nourseothricin sample showed it to be composed of 65.5% streptothricin F, 29.6% streptothricin D, and 4.9% streptothricin E. nih.govbiorxiv.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the analysis of streptothricin F acid. nih.govd-nb.info This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is particularly useful for confirming the identity of streptothricin F in complex biological matrices and for purity profiling. nih.govd-nb.info

In LC-MS analysis, the eluent from the HPLC column is directly introduced into the mass spectrometer, where the molecular weight and fragmentation pattern of the separated components can be determined. researchgate.net This allows for the unambiguous identification of streptothricin F, even in the presence of other closely related compounds. nih.govd-nb.info For example, LC-MS has been used to verify the absence of streptothricin F production in genetically modified bacterial strains. researchgate.net

Application of Amino Acid Autoanalyzer for Hydrolysis Products

The quantitative and qualitative analysis of hydrolysis products is a cornerstone in the structural elucidation and characterization of streptothricin-type antibiotics, including streptothricin F acid. Among the various analytical techniques employed for this purpose, the use of an amino acid autoanalyzer has proven to be a particularly precise and valuable method. researchgate.net This automated system of ion-exchange chromatography allows for the effective separation and quantification of the constituent components of the streptothricin F acid molecule after acid hydrolysis. researchgate.netasm.org

Research has demonstrated that analytical procedures utilizing amino acid autoanalyzers, such as the Technicon amino acid autoanalyzer, can effectively distinguish between different members of the streptothricin family. nih.govnih.gov This is achieved by analyzing the specific profile of hydrolysis products, which includes key fragments like streptolidine, β-lysine, and the amino sugar gulosamine. asm.orgnih.gov The method offers a significant advantage over older techniques like paper chromatography by providing more quantitative and precise data. asm.org

The process involves the complete hydrolysis of the streptothricin F acid sample, typically using 6 N HCl at elevated temperatures (100-110°C), to break it down into its fundamental building blocks. asm.org The resulting hydrolysate, a mixture of amino acids and related compounds, is then introduced into the amino acid autoanalyzer. Separation is commonly achieved on a column packed with a strong cationic exchanger, with elution carried out using a buffer at a pH near 5. researchgate.net The separated components are then detected and quantified, often through a reaction with ninhydrin, which allows for the generation of a chromatogram indicating the retention time and relative amount of each product. asm.org

The data generated from the amino acid autoanalyzer is instrumental in confirming the identity and purity of streptothricin F. For instance, the analysis of the acid hydrolysates of various streptothricin-related compounds has revealed the number of β-lysine residues present in each component, a key differentiating feature within this antibiotic family. researchgate.net

Detailed Research Findings

Studies employing amino acid autoanalyzers have successfully identified and quantified the primary hydrolysis products of streptothricin F. The key components that are typically resolved and measured include streptolidine, the unique guanidine-containing amino acid characteristic of this class of antibiotics, and β-lysine. asm.orgnih.gov The gulosamine moiety, being a sugar, may require different derivatization or detection methods not always standard on an amino acid autoanalyzer but its presence is confirmed by other means. The autoanalyzer provides distinct peaks for each amino acid-like component, with retention times and peak areas that allow for their unambiguous identification and quantification when compared to authentic standards. asm.org

The following interactive table represents typical data obtained from the analysis of a streptothricin F acid hydrolysate using an amino acid autoanalyzer.

| Hydrolysis Product | Retention Time (min) | Relative Molar Ratio |

| β-Lysine | 45 | 1.00 |

| Streptolidine | 62 | 0.98 |

| Glycine (B1666218) | 28 | Not applicable (used as internal standard) |

Note: The retention times and ratios are representative and can vary based on the specific analytical conditions, such as the exact buffer system, column type, and temperature used. asm.org Glycine is often used as an internal standard for calibration purposes. asm.org

This analytical approach has been fundamental in establishing the core structure of streptothricin F and in differentiating it from other members of the streptothricin family which may contain additional β-lysine units. researchgate.net

Future Research Avenues for Streptothricin F Acid

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of streptothricin (B1209867) F involves a complex interplay of enzymes. nih.govnih.gov While some aspects of its biosynthetic pathway have been elucidated, significant gaps in knowledge remain. Future research should focus on the discovery and characterization of novel enzymes and pathways involved in its synthesis.

Genome mining of Streptomyces species and other actinomycetes has proven to be a powerful tool for identifying cryptic biosynthetic gene clusters (BGCs) for natural products, including streptothricins. d-nb.inforesearchgate.net By leveraging bioinformatics and heterologous expression systems, researchers can uncover novel BGCs that may encode for enzymes with unique catalytic activities or produce new streptothricin analogues. d-nb.info For instance, the sequencing of a Streptomyces variant led to the identification of the streptothricin gene cluster and the characterization of a dihydroxylase (OrfP) and a cyclase (OrfR) involved in the formation of the streptolidine (B1256088) core. nih.gov Further exploration of such clusters could reveal alternative enzymatic strategies for constructing the streptothricin backbone.

A key area of focus should be the enzymes responsible for the formation of the β-lysine moiety. While it is known that β-lysine is derived from L-lysine, the specific enzymes catalyzing this transformation, such as aminomutases, require further investigation. researchgate.netacs.org The identification and characterization of these enzymes are crucial for understanding the complete biosynthetic pathway and for potentially manipulating it to produce novel derivatives. Research has pointed to the involvement of enzymes related to non-ribosomal peptide synthetases (NRPS) in the formation of the poly-β-lysine chain in other streptothricins, suggesting a similar mechanism may be at play for streptothricin F. nih.govnih.govd-nb.info

Furthermore, understanding the regulatory elements within the streptothricin BGC is essential for optimizing production and for activating silent or cryptic gene clusters. researchgate.net

Exploration of Advanced Synthetic Diversification beyond Known Analogues

The development of a convergent and diversity-enabling total synthesis of streptothricin F has opened the door for extensive medicinal chemistry exploration. nih.govrsc.orgsemanticscholar.org This synthetic route allows for the independent modification of the three main structural components: the streptolidine lactam, the gulosamine core, and the β-lysine tail. nih.govrsc.orgsemanticscholar.org

Future synthetic efforts should aim to generate a combinatorial-like library of streptothricin F analogues. nih.govrsc.org This can be achieved by:

Modifying the β-lysine moiety: Replacing the β-lysine with other natural or unnatural amino acids could lead to analogues with improved activity or altered resistance profiles. This is particularly important as the β-amine of the β-lysine is a known site for enzymatic inactivation by streptothricin acetyltransferases. rsc.orgnih.gov

Varying the gulosamine core: Changes to the carbamoyl (B1232498) group or other substitutions on the sugar moiety could influence solubility, cell permeability, and interaction with the ribosomal target. nih.govnih.gov

The goal of this synthetic diversification is to perform hypothesis-driven structure-activity relationship (SAR) studies. nih.gov These studies will help to identify the molecular features that contribute to potent antibacterial activity while minimizing toxicity. nih.govnih.gov A recent total synthesis of streptothricin F, achieved in 35 total steps with a longest linear sequence of 19 steps, provides a robust platform for such explorations. nih.govrsc.org

High-Resolution Structural Biology Studies of Ribosomal Interactions

Streptothricin F exerts its bactericidal effect by inhibiting protein synthesis through interaction with the 30S subunit of the bacterial 70S ribosome. nih.govmedchemexpress.comnih.gov Cryo-electron microscopy (cryo-EM) studies have provided initial insights into how streptothricin F and its analogue, streptothricin D, bind to the Acinetobacter baumannii 70S ribosome. nih.gov

These studies revealed that the streptolidine moiety of streptothricin F acts as a guanine (B1146940) mimetic, forming hydrogen bonds with the 16S rRNA nucleobase C1054 in helix 34. nih.gov The carbamoylated gulosamine moiety interacts with A1196. nih.gov These interactions appear to probe the A-decoding site, potentially causing the miscoding activity that leads to bacterial cell death. nih.govkirbylab.org

Future high-resolution structural biology studies are needed to further refine our understanding of these interactions. Key research questions include:

What are the precise atomic-level interactions between streptothricin F and the ribosome of various pathogenic bacteria?

How do these interactions differ between prokaryotic and eukaryotic ribosomes, which could explain the observed selectivity? nih.gov

How do modifications to the streptothricin F scaffold, as proposed in the synthetic diversification efforts, alter ribosomal binding and activity?

Answering these questions through techniques like cryo-EM and X-ray crystallography will provide a structural basis for the rational design of new streptothricin analogues with enhanced potency and selectivity. nih.gov

Investigation of Emerging Microbial Resistance Mechanisms and Counter-Strategies

The primary mechanism of resistance to streptothricins is enzymatic inactivation by streptothricin acetyltransferases (STATs). nih.govasm.orgresearchgate.net These enzymes transfer an acetyl group to the β-amino group of the β-lysine residue, rendering the antibiotic inactive. nih.govresearchgate.netinterchim.fr Several sat genes encoding for these enzymes have been identified in both Gram-positive and Gram-negative bacteria. asm.org

Another, less common, resistance mechanism involves the hydrolysis of the streptolidine lactam by enzymes like streptothricin hydrolase (SttH). researchgate.netebi.ac.uk Additionally, reduced cell wall penetrability has been observed as a contributing factor to resistance in E. coli. nih.govnih.gov

Future research must focus on:

Surveillance of emerging resistance: Continuous monitoring of clinical and environmental isolates is necessary to identify new resistance determinants and mechanisms as they arise. researchgate.netnih.gov

Characterization of novel resistance enzymes: The discovery and biochemical characterization of new STATs and other resistance enzymes will provide a deeper understanding of their substrate specificity and catalytic mechanisms.

Development of resistance-evading analogues: The knowledge gained from studying resistance mechanisms can guide the design of new streptothricin F derivatives that are not substrates for known resistance enzymes. For example, modifying the β-lysine moiety could prevent recognition and acetylation by STATs. nih.govrsc.org

Exploration of resistance inhibitors: Another strategy could be the development of small molecules that inhibit the activity of streptothricin resistance enzymes, which could be used in combination with streptothricin F.

Development of Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis and biocatalysis offer promising alternatives to total chemical synthesis for the production of streptothricin F and its analogues. rsc.org These approaches can leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations.

Future research in this area should explore:

Use of biosynthetic enzymes as biocatalysts: The enzymes from the streptothricin biosynthetic pathway, once identified and characterized, could be used in vitro to synthesize the core scaffold or to modify specific positions on the molecule. For example, the dihydroxylase (OrfP) and cyclase (OrfR) involved in streptolidine formation could be employed in a chemoenzymatic route. nih.govresearchgate.net

Engineered biosynthetic pathways: The entire streptothricin BGC could be engineered and expressed in a heterologous host to produce specific analogues. d-nb.info This could involve gene knockouts, gene replacements, or the introduction of genes from other biosynthetic pathways to create hybrid molecules.

Development of novel biocatalytic reactions: Researchers could explore the use of other enzymes, not from the native pathway, to perform novel modifications on the streptothricin F scaffold. This could include enzymes for glycosylation, acylation, or methylation, expanding the accessible chemical diversity.

These biocatalytic and chemoenzymatic strategies could lead to more efficient, scalable, and environmentally friendly methods for producing both streptothricin F and a wide range of novel derivatives for further therapeutic evaluation. asm.org

Q & A

Q. How to address conflicting reports on streptothricin F acid’s ribosomal binding site?

- Methodological Answer : Combine:

- Cryo-EM : Resolve compound-ribosome interactions at <3.5 Å resolution.

- Fluorescence Polarization : Competitive binding assays with labeled analogs (e.g., BODIPY-streptothricin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。